2-(2-nitrophenyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide
CAS No.:
Cat. No.: VC8705653
Molecular Formula: C22H21N3O5S
Molecular Weight: 439.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H21N3O5S |
|---|---|
| Molecular Weight | 439.5 g/mol |
| IUPAC Name | 2-(2-nitrophenyl)-N-[4-(2-phenylethylsulfamoyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C22H21N3O5S/c26-22(16-18-8-4-5-9-21(18)25(27)28)24-19-10-12-20(13-11-19)31(29,30)23-15-14-17-6-2-1-3-7-17/h1-13,23H,14-16H2,(H,24,26) |
| Standard InChI Key | SZWURIQYXWMDMA-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3[N+](=O)[O-] |
| Canonical SMILES | C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3[N+](=O)[O-] |
Introduction
The compound 2-(2-nitrophenyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide is a complex organic molecule that combines various functional groups, including a nitrophenyl group, a sulfamoyl group, and an acetamide backbone. This compound is not directly mentioned in the available literature, but its components and similar structures provide valuable insights into its potential properties and applications.
Synthesis and Preparation
The synthesis of compounds with similar structures typically involves multiple steps, including the preparation of intermediate compounds. For example, N-{4-[(2-phenylethyl)sulfamoyl]phenyl}-2-(phenylsulfanyl)acetamide is synthesized by reacting 4-aminobenzenesulfonamide with 2-phenylethyl bromide, followed by reaction with 2-(phenylsulfanyl)acetyl chloride. A similar approach could be adapted for the synthesis of 2-(2-nitrophenyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide, involving the reaction of appropriate precursors under controlled conditions.
Potential Applications and Research Findings
Compounds with nitro and sulfamoyl groups are often investigated for their biological activities, such as enzyme inhibition or receptor modulation. The presence of a nitro group could also suggest potential applications in fields like organic synthesis, where nitro compounds are used as intermediates for further transformations.
Chemical Reactions and Stability
The nitro group in 2-(2-nitrophenyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide can undergo reduction to form an amine, while the sulfamoyl group could participate in various chemical reactions, including substitution reactions. The stability of the compound would depend on the conditions under which it is stored and handled.
Data Tables
Given the lack of specific data on 2-(2-nitrophenyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide, we can consider similar compounds for comparison:
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